

Solubility of 1,11-Diaminoundecane in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,11-Diaminoundecane

Cat. No.: B1582458

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1,11-Diaminoundecane** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **1,11-diaminoundecane**, a molecule of significant interest in polymer science and as a linker in drug development. We will explore the theoretical underpinnings of its solubility, present available data, and detail a robust experimental protocol for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media.

Introduction to 1,11-Diaminoundecane: A Molecule of Duality

1,11-Diaminoundecane ($C_{11}H_{26}N_2$) is a long-chain aliphatic diamine. Its structure is characterized by two primary amine ($-NH_2$) groups at the termini of an eleven-carbon backbone. This unique structure imparts a dual nature to the molecule: the amine groups are polar and capable of hydrogen bonding, while the long undecane chain is distinctly nonpolar and hydrophobic.^{[1][2]} Understanding this duality is paramount to predicting and manipulating its solubility.

Key Physicochemical Properties:

- Molecular Formula: $C_{11}H_{26}N_2$ ^[3]

- Molecular Weight: 186.34 g/mol [4]
- Melting Point: 45 °C[3][5]
- Boiling Point: 152 °C at 10 mmHg[3][5]
- Appearance: White to off-white solid[3][5]

The molecule's utility as a monomer in the synthesis of polyamides and as a flexible linker in complex molecules hinges on its ability to be effectively dissolved in appropriate solvents for reaction and purification.

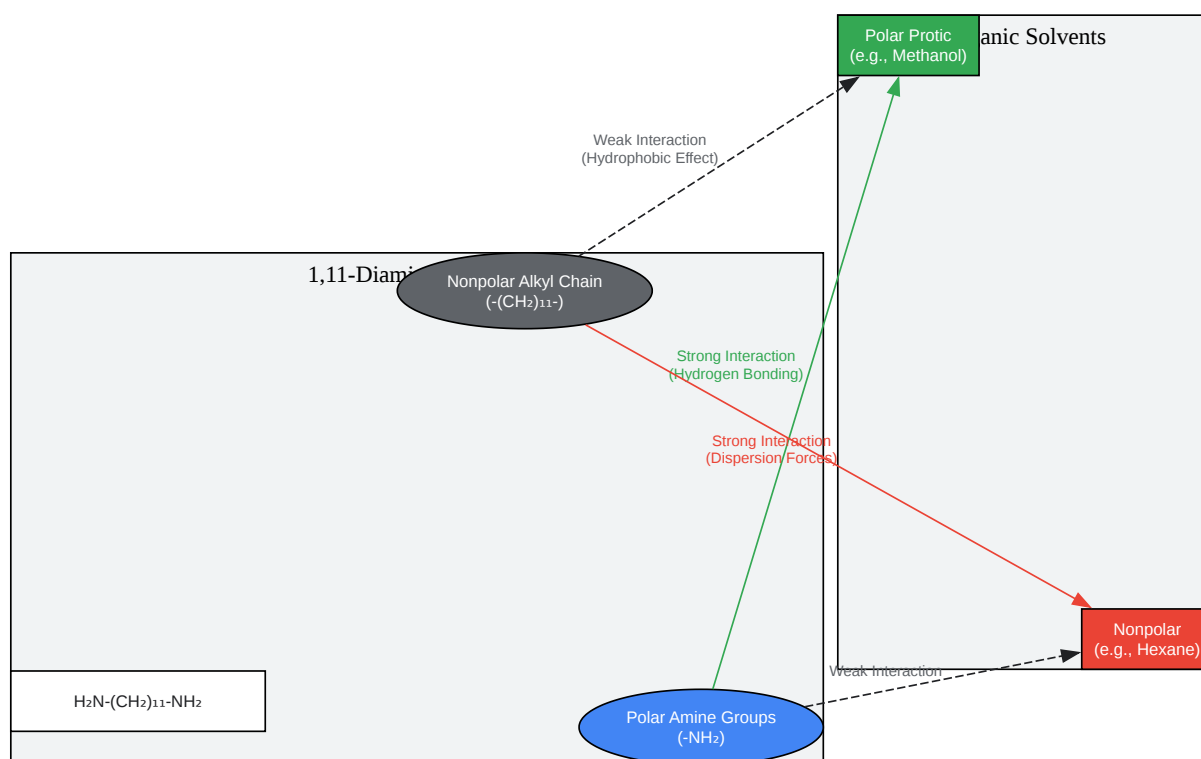
The Theoretical Framework: Why "Like Dissolves Like" Matters

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[6][7]

For **1,11-diaminoundecane**, the solubility is a delicate balance between:

- Hydrogen Bonding: The terminal amine groups can act as hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like alcohols.[8][9]
- Dipole-Dipole Interactions: The polar C-N bonds contribute to the molecule's overall polarity, allowing for interactions with polar aprotic solvents.
- London Dispersion Forces: The long, nonpolar C₁₁ alkyl chain dominates the molecule's surface area. These weak, temporary forces are the primary mode of interaction with nonpolar solvents.[6]

The significant length of the hydrocarbon chain often reduces the compound's solubility in highly polar solvents like water, while enhancing its affinity for nonpolar organic solvents.[1][6]



[Click to download full resolution via product page](#)

Caption: Intermolecular forces governing the solubility of **1,11-diaminoundecane**.

Solubility Profile in Common Organic Solvents

While exhaustive quantitative data is scarce in publicly available literature, a qualitative and predictive solubility profile can be constructed based on chemical principles and available information. The compound is noted to be slightly soluble in acetonitrile and chloroform.[3][5] This suggests a preference for solvents of intermediate to low polarity.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Nonpolar Aliphatic	Hexane, Cyclohexane	Good	The long nonpolar undecane chain strongly interacts with nonpolar solvents via London dispersion forces.[1]
Nonpolar Aromatic	Toluene, Benzene	Good to Moderate	Similar to aliphatic solvents, with potential for weak pi-stacking interactions.
Halogenated	Dichloromethane, Chloroform	Moderate to Good	The compound is known to be slightly soluble in chloroform. [3][5] These solvents have sufficient polarity to interact with the amine groups while also accommodating the alkyl chain.
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN)	Slight to Moderate	Slight solubility in acetonitrile is confirmed.[3][5] These solvents can act as hydrogen bond acceptors but the large nonpolar chain limits solubility.
Polar Protic	Methanol, Ethanol	Slight to Moderate	Capable of hydrogen bonding with the amine groups, but the hydrophobic chain will significantly limit solubility compared to

shorter-chain
diamines.[\[2\]](#)

Highly Polar

Water, Dimethyl
Sulfoxide (DMSO)

Poor to Insoluble

The hydrophobic nature of the eleven-carbon chain is expected to make it poorly soluble in highly polar solvents like water.[\[1\]](#)

Note: Temperature will influence solubility. For most solid solutes, solubility increases with temperature.[\[6\]](#)

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[\[10\]](#) It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Principle

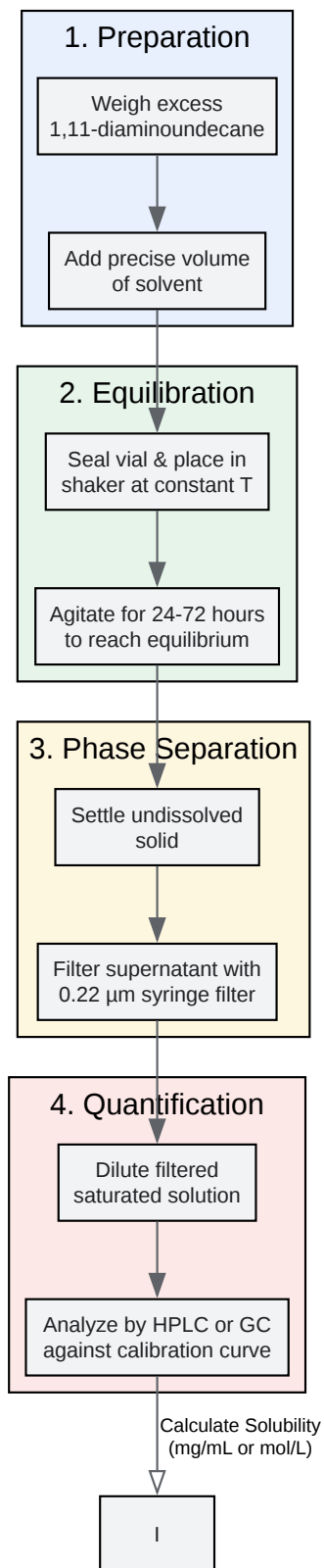
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is accurately measured.

Methodology

- Preparation:
 - Accurately weigh an excess amount of **1,11-diaminoundecane** (e.g., 100 mg) into several glass vials. The excess is crucial to ensure a saturated solution is formed.
 - Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
 - Agitate the samples for a minimum of 24 hours. A longer duration (48-72 hours) is recommended to ensure true equilibrium is achieved, especially for poorly soluble compounds.
- Phase Separation:
 - Remove the vials from the shaker. Allow them to stand undisturbed in the incubator for at least 1-2 hours to let the undissolved solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
- Quantification:
 - Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.
 - Quantify the concentration of **1,11-diaminoundecane** using a validated analytical method, such as:
 - High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS).
 - Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
 - Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
- Calculation:

- Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.



[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Importance in Drug Discovery and Materials Science

A thorough understanding of solubility is not merely academic; it is a critical parameter with profound practical implications.

- In Drug Discovery: While **1,11-diaminoundecane** is not a drug itself, it serves as a common linker or building block. Its solubility dictates the choice of reaction solvents, influences reaction kinetics, and impacts the ease of purification of the final active pharmaceutical ingredient (API). Poor solubility of a synthetic intermediate can create significant bottlenecks in the development process.^[11]
- In Materials Science: As a diamine monomer, its solubility in polymerization media is essential for achieving high molecular weight polymers and ensuring homogenous reaction conditions. Inconsistent solubility can lead to materials with undesirable or unpredictable properties.

By characterizing the solubility of **1,11-diaminoundecane**, researchers can select optimal solvent systems, streamline synthetic procedures, and accelerate the development of new materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. 1,11-DIAMINOUNDECANE | 822-08-2 [chemicalbook.com]
- 4. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,11-DIAMINOUNDECANE CAS#: 822-08-2 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 5.0 Alcohols, Thiols, Ethers and Amines – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Solubility of 1,11-Diaminoundecane in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582458#solubility-of-1-11-diaminoundecane-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com